Cas no 2287302-00-3 (1-(2-cyclopropoxyethyl)-6-fluoro-1H-1,2,3-benzotriazol-5-amine)

1-(2-cyclopropoxyethyl)-6-fluoro-1H-1,2,3-benzotriazol-5-amine 化学的及び物理的性質
名前と識別子
-
- 2287302-00-3
- 1-(2-cyclopropoxyethyl)-6-fluoro-1H-1,2,3-benzotriazol-5-amine
- EN300-6750435
-
- インチ: 1S/C11H13FN4O/c12-8-5-11-10(6-9(8)13)14-15-16(11)3-4-17-7-1-2-7/h5-7H,1-4,13H2
- InChIKey: IVEQAHODUKAPPS-UHFFFAOYSA-N
- SMILES: FC1C(=CC2=C(C=1)N(CCOC1CC1)N=N2)N
計算された属性
- 精确分子量: 236.10733921g/mol
- 同位素质量: 236.10733921g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 5
- 重原子数量: 17
- 回転可能化学結合数: 4
- 複雑さ: 276
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 0.9
- トポロジー分子極性表面積: 66Ų
1-(2-cyclopropoxyethyl)-6-fluoro-1H-1,2,3-benzotriazol-5-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-6750435-0.1g |
1-(2-cyclopropoxyethyl)-6-fluoro-1H-1,2,3-benzotriazol-5-amine |
2287302-00-3 | 95.0% | 0.1g |
$1433.0 | 2025-03-13 | |
Enamine | EN300-6750435-0.25g |
1-(2-cyclopropoxyethyl)-6-fluoro-1H-1,2,3-benzotriazol-5-amine |
2287302-00-3 | 95.0% | 0.25g |
$1498.0 | 2025-03-13 | |
Enamine | EN300-6750435-2.5g |
1-(2-cyclopropoxyethyl)-6-fluoro-1H-1,2,3-benzotriazol-5-amine |
2287302-00-3 | 95.0% | 2.5g |
$3191.0 | 2025-03-13 | |
Enamine | EN300-6750435-10.0g |
1-(2-cyclopropoxyethyl)-6-fluoro-1H-1,2,3-benzotriazol-5-amine |
2287302-00-3 | 95.0% | 10.0g |
$7004.0 | 2025-03-13 | |
Enamine | EN300-6750435-1.0g |
1-(2-cyclopropoxyethyl)-6-fluoro-1H-1,2,3-benzotriazol-5-amine |
2287302-00-3 | 95.0% | 1.0g |
$1629.0 | 2025-03-13 | |
Enamine | EN300-6750435-5.0g |
1-(2-cyclopropoxyethyl)-6-fluoro-1H-1,2,3-benzotriazol-5-amine |
2287302-00-3 | 95.0% | 5.0g |
$4722.0 | 2025-03-13 | |
Enamine | EN300-6750435-0.05g |
1-(2-cyclopropoxyethyl)-6-fluoro-1H-1,2,3-benzotriazol-5-amine |
2287302-00-3 | 95.0% | 0.05g |
$1368.0 | 2025-03-13 | |
Enamine | EN300-6750435-0.5g |
1-(2-cyclopropoxyethyl)-6-fluoro-1H-1,2,3-benzotriazol-5-amine |
2287302-00-3 | 95.0% | 0.5g |
$1563.0 | 2025-03-13 |
1-(2-cyclopropoxyethyl)-6-fluoro-1H-1,2,3-benzotriazol-5-amine 関連文献
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Hualin Xiong,Guangbin Cheng,Zaichao Zhang,Hongwei Yang New J. Chem., 2019,43, 7784-7789
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Kathryn J. Arm,J. A. Gareth Williams Chem. Commun., 2005, 230-232
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Sherif Ashraf Fahmy,Fortuna Ponte,Iten M. Fawzy,Emilia Sicilia,Hassan Mohamed El-Said Azzazy RSC Adv., 2021,11, 24673-24680
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Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207
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Po-Jung Huang Dalton Trans., 2020,49, 16970-16978
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Zhou Zhou,Jiang Cheng,Jin-Tao Yu Org. Biomol. Chem., 2015,13, 9751-9754
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C. D. Andersson,S. H. Rondahl,M. M. Koza,B. Frick,F. Ekström,A. Linusson Phys. Chem. Chem. Phys., 2017,19, 25369-25379
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Jyh-Herng Ruei,Patteti Venukumar,Arun B. Ingle,Kwok-Kong Tony Mong Chem. Commun., 2015,51, 5394-5397
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Chih-Kai Lin,Huan-Cheng Chang,Albert A. Villaeys,Michitoshi Hayashi Phys. Chem. Chem. Phys., 2007,9, 853-861
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Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127
1-(2-cyclopropoxyethyl)-6-fluoro-1H-1,2,3-benzotriazol-5-amineに関する追加情報
Professional Introduction to Compound with CAS No. 2287302-00-3 and Product Name: 1-(2-cyclopropoxyethyl)-6-fluoro-1H-1,2,3-benzotriazol-5-amine
The compound with the CAS number 2287302-00-3 and the product name 1-(2-cyclopropoxyethyl)-6-fluoro-1H-1,2,3-benzotriazol-5-amine represents a significant advancement in the field of pharmaceutical chemistry. This compound belongs to a class of heterocyclic molecules that have garnered considerable attention due to their potential applications in drug development. The structural features of this molecule, particularly the presence of a fluoro-substituent and an ethyl-cyclopropoxy side chain, contribute to its unique chemical properties and biological activities.
Recent research in medicinal chemistry has highlighted the importance of fluoro-substituted benzotriazole derivatives in the design of novel therapeutic agents. The fluoro group at the 6-position of the benzotriazole ring enhances the metabolic stability and binding affinity of the molecule, making it an attractive scaffold for drug discovery. This modification has been widely explored in the development of antiviral, anticancer, and anti-inflammatory agents. The 1-(2-cyclopropoxyethyl) moiety further contributes to the compound's pharmacological profile by influencing its solubility and membrane permeability, which are critical factors in drug bioavailability.
The synthesis of 1-(2-cyclopropoxyethyl)-6-fluoro-1H-1,2,3-benzotriazol-5-amine involves a multi-step process that requires precise control over reaction conditions to ensure high yield and purity. The key synthetic steps include nucleophilic substitution reactions, cyclization processes, and functional group transformations. Advanced computational methods have been employed to optimize the synthetic route, minimizing side reactions and maximizing efficiency. These efforts align with the broader trend in pharmaceutical research toward sustainable and scalable synthesis methods.
One of the most compelling aspects of this compound is its potential as a lead molecule for further drug development. Preclinical studies have demonstrated that derivatives of benzotriazole exhibit promising activity against various disease targets. The fluoro-substituent, in particular, has been shown to enhance binding interactions with biological targets, improving drug efficacy. Additionally, the ethyl-cyclopropoxy group may play a role in modulating pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME). These characteristics make this compound a valuable candidate for further investigation.
In recent years, there has been growing interest in exploring novel heterocyclic compounds for therapeutic applications. Benzotriazole derivatives have emerged as a rich structural framework due to their versatility and biological relevance. The introduction of functional groups like fluoro and cyclopropoxy allows for fine-tuning of molecular properties, enabling researchers to tailor compounds for specific biological activities. This approach has led to several breakthroughs in drug discovery pipelines.
The chemical properties of 1-(2-cyclopropoxyethyl)-6-fluoro-1H-1,2,3-benzotriazol-5-amine also make it an interesting subject for computational studies. Molecular modeling techniques have been used to predict how this compound interacts with potential biological targets at the atomic level. These studies provide insights into binding mechanisms and can guide the design of next-generation analogs with improved pharmacological profiles. The integration of experimental data with computational methods is becoming increasingly essential in modern drug discovery.
As research progresses, the applications of this compound are expected to expand into new therapeutic areas. The benzotriazole core is known for its broad spectrum of biological activities, including antiviral, antibacterial, and anticancer effects. By modifying substituents such as the fluoro group and ethyl-cyclopropoxy side chain, researchers can fine-tune these properties for targeted therapies. This flexibility underscores the importance of benzotriazole derivatives as scaffolds for innovative drug development.
The synthesis and characterization of 1-(2-cyclopropoxyethyl)-6-fluoro-1H-1,2,3-benzotriazol-5-amine also contribute to our understanding of heterocyclic chemistry. This field continues to evolve rapidly, driven by advancements in synthetic methodologies and analytical techniques. The ability to construct complex molecules with precise control over their structure opens up new possibilities for medicinal chemistry applications.
In conclusion,1-(2-cyclopropoxyethyl)-6-fluoro-1H-1,2,3-benzotriazol-5-amine represents a significant contribution to pharmaceutical chemistry. Its unique structural features and promising biological activities make it a valuable compound for further research and development. As our understanding of heterocyclic chemistry grows,so does our ability to design molecules that address unmet medical needs。This compound exemplifies how innovative chemical design can lead to breakthroughs in drug discovery。
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